REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([O:17][CH3:18])=[CH:4][C:5]2[S:9][C:8]([C:10]3[CH:15]=[CH:14][CH:13]=CN=3)=[N:7][C:6]=2[CH:16]=1.O1CCCC1.[C:24](Cl)(Cl)=[S:25].[CH2:28]([N:30](CC)CC)C>>[N:1]([C:2]1[C:3]([O:17][CH3:18])=[CH:4][C:5]2[S:9][C:8]([C:10]3[CH:28]=[N:30][CH:13]=[CH:14][CH:15]=3)=[N:7][C:6]=2[CH:16]=1)=[C:24]=[S:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC2=C(N=C(S2)C2=NC=CC=C2)C1)OC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred at ambient temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate which forms is filtered
|
Type
|
WASH
|
Details
|
washed with tetrahydrofuran
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to dryness
|
Type
|
WASH
|
Details
|
eluted with hexane-ethylacetate
|
Type
|
CUSTOM
|
Details
|
to yield 1.8 g of crude product
|
Type
|
CUSTOM
|
Details
|
Recrystallization from MeCN/CHCl3
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C=1C(=CC2=C(N=C(S2)C=2C=NC=CC2)C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |